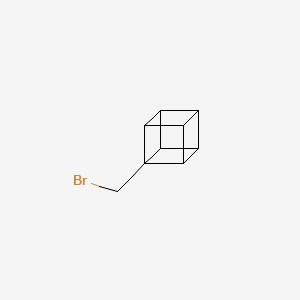
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane
説明
(2R,3R,5R,6R,7R,8R)-1-(Bromomethyl)cubane (CAS: 135191-72-9, molecular formula: C₉H₉Br) is a highly strained cubane derivative featuring a bromomethyl (-CH₂Br) substituent at the 1-position of the cubane scaffold. Cubanes are renowned for their cubic geometry, which imparts significant strain energy (~166 kcal/mol) and unique reactivity.
Key structural characterization methods include FTIR, NMR (¹H and ¹³C), and single-crystal X-ray diffraction, often refined using SHELX software .
特性
IUPAC Name |
1-(bromomethyl)cubane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKXCRPVQXQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane typically involves the bromination of cubane. This can be achieved through various methods, such as:
Direct Bromination: Using bromine (Br2) in the presence of a catalyst or under UV light.
Radical Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory procedures, ensuring safety and efficiency. This might include continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cubane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Hydroxymethylcubane, aminomethylcubane.
Oxidation: Cubane carboxylic acid.
Reduction: Cubane.
Chemistry:
High-Energy Materials: Due to its strained cubic structure, this compound can be used in the synthesis of high-energy materials for propellants and explosives.
Biology and Medicine:
Drug Design: The unique structure of cubane derivatives can be exploited in drug design for creating molecules with specific geometric and electronic properties.
Industry:
Materials Science: Cubane derivatives can be used in the development of novel materials with unique mechanical and thermal properties.
作用機序
The mechanism of action of (2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
類似化合物との比較
Structural and Functional Group Variations
The table below highlights structural differences and molecular properties between (2R,3R,5R,6R,7R,8R)-1-(Bromomethyl)cubane and related cubane compounds:
Key Observations :
- Molecular Weight : Bromomethyl substitution increases molecular weight significantly compared to the parent cubane-1-carboxylic acid (+48.9 g/mol), primarily due to bromine’s atomic mass.
- Reactivity : Bromomethyl groups act as leaving groups in nucleophilic substitutions, whereas carboxylic acids participate in condensation or esterification. Amine derivatives (e.g., SPC-a937) enable nucleophilic reactions, contrasting with the electrophilic nature of bromomethyl cubanes .
- Stability : Carbamate-protected derivatives (e.g., SPC-a973) exhibit enhanced stability due to steric shielding from the tert-butyl group, unlike the more reactive bromomethyl analog .
Research Findings and Challenges
- Strain-Driven Reactivity : The cubane scaffold’s strain energy accelerates ring-opening reactions under thermal or photolytic conditions. Bromomethyl substitution may exacerbate this instability, limiting high-temperature applications .
- Biological Compatibility : Preliminary studies suggest cubane amines (e.g., SPC-a937) exhibit improved bioavailability compared to bulkier derivatives, though toxicity profiles remain under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


